molecular formula C16H13ClN2O3S B2533770 N-(4-chlorobenzo[d]thiazol-7-yl)-2,3-dimethoxybenzamide CAS No. 941961-87-1

N-(4-chlorobenzo[d]thiazol-7-yl)-2,3-dimethoxybenzamide

Cat. No. B2533770
CAS RN: 941961-87-1
M. Wt: 348.8
InChI Key: MHEHQEZFAHYNSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-chlorobenzo[d]thiazol-7-yl)-2,3-dimethoxybenzamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It’s worth noting that benzothiazole derivatives have been studied for their potential anti-inflammatory and analgesic activities .


Synthesis Analysis

The synthesis of similar benzothiazole derivatives has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole ring. The aromaticity of the benzothiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives typically involve the coupling of substituted 2-amino benzothiazoles with other compounds. For example, in one study, substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Scientific Research Applications

Chemical Protection and Deprotection

The study by Grunder-Klotz and Ehrhardt (1991) explores the use of a dimethoxybenzyl group, closely related to the dimethoxybenzamide moiety in N-(4-chlorobenzo[d]thiazol-7-yl)-2,3-dimethoxybenzamide, as a protective group for thiazetidine derivatives. This work underscores the relevance of protective groups in synthetic chemistry, facilitating complex molecule synthesis by preventing unwanted reactions at reactive sites (Grunder-Klotz & Ehrhardt, 1991).

Molecular Structure and Intermolecular Interactions

Karabulut et al. (2014) demonstrated the importance of molecular structure analysis in understanding the interactions that dictate the conformation and reactivity of chemical compounds. By studying N-3-hydroxyphenyl-4-methoxybenzamide, a compound with structural elements similar to those in N-(4-chlorobenzo[d]thiazol-7-yl)-2,3-dimethoxybenzamide, they highlighted how crystal packing and dimerization influence molecular geometry, which is crucial for designing compounds with desired physical and chemical properties (Karabulut et al., 2014).

Antitumor and Antimicrobial Applications

The research into mixed-ligand copper(II)-sulfonamide complexes, including those with chlorobenzothiazol moieties, underscores the potential of structurally similar compounds in developing new therapeutic agents. These complexes have been shown to bind with DNA, induce DNA cleavage, and exhibit antiproliferative activity against cancer cells, demonstrating the applicability of such compounds in medical research and drug development (González-Álvarez et al., 2013).

Electrochemical Analysis and Drug Design

The electrochemical behaviors of benzoxazole compounds, closely related to the chemical structure of interest, were studied by Zeybek et al. (2009), indicating the potential of such analyses in drug design and development. Understanding the electrochemical properties can lead to the development of novel compounds with optimized pharmacological profiles (Zeybek et al., 2009).

Mechanism of Action

While the exact mechanism of action of “N-(4-chlorobenzo[d]thiazol-7-yl)-2,3-dimethoxybenzamide” is not specified in the search results, benzothiazole derivatives have been studied for their potential anti-inflammatory and analgesic activities. These activities are thought to be mediated chiefly through the inhibition of the biosynthesis of prostaglandins .

Future Directions

Benzothiazole derivatives, such as “N-(4-chlorobenzo[d]thiazol-7-yl)-2,3-dimethoxybenzamide”, are of interest in the field of medicinal chemistry due to their potential anti-inflammatory and analgesic activities . Future research may focus on further exploring these activities and developing benzothiazole derivatives as potential therapeutic agents.

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-21-12-5-3-4-9(14(12)22-2)16(20)19-11-7-6-10(17)13-15(11)23-8-18-13/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEHQEZFAHYNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.